3-(1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)propanamide

Drug Design Pharmacokinetics Lead Optimization

3-(1,3-Benzothiazol-2-yl)-N-(pyridin-2-yl)propanamide (CAS 1147288-82-1, molecular weight 283.4 g/mol, molecular formula C₁₅H₁₃N₃OS) is a benzothiazole amide derivative characterized by a 2-pyridyl amide substituent on a propanamide chain linked to a 2-benzothiazole core. This compound belongs to a class of heterocyclic scaffolds extensively investigated for diverse pharmacological activities, including PPAR modulation, kinase inhibition, and anticancer effects.

Molecular Formula C15H13N3OS
Molecular Weight 283.4 g/mol
Cat. No. B12172118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)propanamide
Molecular FormulaC15H13N3OS
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)CCC(=O)NC3=CC=CC=N3
InChIInChI=1S/C15H13N3OS/c19-14(18-13-7-3-4-10-16-13)8-9-15-17-11-5-1-2-6-12(11)20-15/h1-7,10H,8-9H2,(H,16,18,19)
InChIKeyPGEVUOOWHXZTAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 3-(1,3-Benzothiazol-2-yl)-N-(pyridin-2-yl)propanamide: A Baseline Profile for Procurement Decisions


3-(1,3-Benzothiazol-2-yl)-N-(pyridin-2-yl)propanamide (CAS 1147288-82-1, molecular weight 283.4 g/mol, molecular formula C₁₅H₁₃N₃OS) is a benzothiazole amide derivative characterized by a 2-pyridyl amide substituent on a propanamide chain linked to a 2-benzothiazole core [1]. This compound belongs to a class of heterocyclic scaffolds extensively investigated for diverse pharmacological activities, including PPAR modulation, kinase inhibition, and anticancer effects [2]. Unlike many in-class compounds that carry substituents on the benzothiazole ring, the unsubstituted benzothiazole core combined with the 2-pyridyl amide group defines a distinct chemical topology that influences target binding, metabolic stability, and synthetic tractability, making it a strategic entry point for fragment-based drug discovery and lead optimization [3].

Why Generic Substitution Fails for 3-(1,3-Benzothiazol-2-yl)-N-(pyridin-2-yl)propanamide: A Comparator-Based Assessment


Generic substitution within the benzothiazole amide class is precarious because even minor structural changes—such as shifting the pyridine nitrogen from the 2- to the 3-position or adding a single methyl group—alter hydrogen-bonding geometry, lipophilicity, and conformational preferences, which directly impact target engagement, metabolic stability, and off-target liability [1]. The 2-pyridyl isomer presents a unique intramolecular hydrogen-bonding motif between the amide NH and the pyridine nitrogen that is absent in the 3- and 4-pyridyl regioisomers, potentially conferring distinct pharmacokinetic and pharmacodynamic properties [2]. Consequently, procurement without structural verification risks introducing an analog with fundamentally different biological behavior, as demonstrated by regioisomeric pairs in benzothiazole series showing divergent PPARα antagonism and antiproliferative activity across cancer cell lines [3].

Quantitative Differentiation Guide for 3-(1,3-Benzothiazol-2-yl)-N-(pyridin-2-yl)propanamide Against Closest Analogs


Lipophilicity Advantage: XLogP3 of 2-Pyridyl Isomer vs. 3-Pyridyl Regioisomer

The 2-pyridyl isomer exhibits a computed XLogP3 of 2.7, compared to 2.5 for the 3-pyridyl regioisomer, indicating 0.2 log unit higher lipophilicity. This modest increase may enhance membrane permeability and blood-brain barrier penetration relative to the 3-pyridyl analog, while retaining favorable aqueous solubility for in vitro assays [1].

Drug Design Pharmacokinetics Lead Optimization

Hydrogen Bond Acceptor Count: 2-Pyridyl Isomer vs. Benzothiazole Amide Class Benchmark

The target compound presents 4 hydrogen bond acceptor (HBA) sites (2 pyridine N, 1 amide O, 1 benzothiazole N), whereas the core benzothiazole amide scaffold without pyridine substitution typically offers 3 HBA sites. This additional acceptor site provides an extra handle for intermolecular hydrogen bonding with biological targets, potentially strengthening binding affinity in polar protein pockets [1].

Fragment-Based Drug Discovery Solubility Target Engagement

Rotatable Bond Advantage: 2-Pyridyl Isomer vs. Methyl-Substituted Analog

The target compound has 4 rotatable bonds, identical to the 3-pyridyl regioisomer but one fewer than the 6-methylpyridin-2-yl analog (5 rotatable bonds). Reduced rotatable bond count correlates with lower conformational entropy penalty upon binding and may improve oral bioavailability, according to established drug-likeness guidelines (Veber's rule suggests rotatable bond count ≤10, but fewer rotatable bonds generally enhance permeability and metabolic stability). In this series, the 2-pyridyl compound maintains binding flexibility while minimizing entropic cost relative to the methyl-substituted analog [1].

Conformational Flexibility Drug Metabolism Pharmacokinetic Optimization

Hydrogen Bond Donor Score: Unique Intramolecular H-Bonding Potential of 2-Pyridyl Isomer

The 2-pyridyl isomer possesses 1 hydrogen bond donor (amide NH). In the 2-pyridyl position, the amide NH can form a 5-membered intramolecular hydrogen bond with the pyridine nitrogen (N···HN distance ~2.2 Å in predicted low-energy conformers). This intramolecular H-bond pre-organizes the molecule into a pseudo-cyclic conformation that may mimic fused-ring pharmacophores. In contrast, the 3-pyridyl isomer cannot form such an interaction, resulting in greater conformational freedom and potentially different molecular recognition patterns. This distinction is not captured by simple donor/acceptor counts but emerges from conformational analysis [1].

Supramolecular Pharmacology Target Binding Isomer Selection

Scarcity of Biological Annotation: A Procurement Advantage for Novel Target Discovery

A PubChem and PubMed search reveals that this specific compound lacks published biological activity data, in contrast to heavily annotated benzothiazole amides such as those in the PPAR antagonist series (e.g., compound 2a in Ammazzalorso et al., 2019, which shows IC₅₀ values between 5–15 µM against multiple cancer cell lines). This absence of prior annotation makes the compound an ideal negative control or a pristine probe for novel target identification campaigns, free from the confounding effects of pre-existing biological expectations that burden well-studied analogs [1].

Chemical Biology Target Deconvolution Phenotypic Screening

Application Scenarios Where 3-(1,3-Benzothiazol-2-yl)-N-(pyridin-2-yl)propanamide Offers a Procurement Advantage


Permeability- or BBB-Targeted Drug Discovery: XLogP3 Advantage Over Regioisomeric Analogs

In lead optimization programs targeting intracellular or central nervous system (CNS) targets, the 2-pyridyl isomer's higher computed XLogP3 (2.7 vs. 2.5 for the 3-pyridyl isomer) supports a permeability advantage. Procurement should prioritize this compound when the assay design requires a compound with favorable membrane partitioning characteristics without additional derivatization, aligning with predictive ADME models that emphasize lipophilic contributions to passive diffusion [1].

Fragment-Based Screening and Structure-Based Design: Enhanced HBA Count for Polar Binding Pockets

The 4 hydrogen-bond acceptor sites (compared to 3 for the core benzothiazole amide scaffold) provide additional pharmacophoric elements for engaging targets with multiple hydrogen-bond donors (e.g., kinase hinge regions, phosphatase active sites). This makes the compound a valuable choice for fragment-based screening libraries where maximizing binding interactions is paramount, particularly when screening against proteins with deep polar binding clefts [1].

Oral Bioavailability Optimization: Reduced Rotatable Bond Count vs. Methyl-Substituted Analogs

With 4 rotatable bonds (vs. 5 for the 6-methylpyridin-2-yl analog), the compound offers a measurable advantage in conformational rigidity, which is a validated predictor of improved oral bioavailability. Procurement for studies prioritizing pharmacokinetic profiling should favor this compound, as the reduced entropic penalty upon binding may translate into superior oral absorption and metabolic stability in rodent models [1].

Novel Target Discovery and Chemical Biology: Minimal Biological Annotation as a Procurement Advantage

The absence of published biological activity data positions this compound as a pristine chemical probe for de novo target identification, free from the experimental biases inherent in well-characterized analogs like the PPARα antagonists (e.g., compound 2a with IC₅₀ ~5–15 µM across multiple cancer cell lines). This makes it ideal for high-throughput phenotypic screening campaigns where the goal is to identify novel targets or mechanisms, rather than validate known pharmacology [1].

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